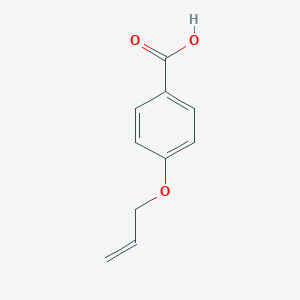

4-(Allyloxy)benzoic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-prop-2-enoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDWKSVZHZNBLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332726 | |

| Record name | 4-(allyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27914-60-9 | |

| Record name | 4-(allyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(prop-2-en-1-yloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Allyloxy Benzoic Acid and Its Derivatives

General Synthetic Routes to 4-(Allyloxy)benzoic acid

The most prevalent and classical method for synthesizing this compound is the Williamson ether synthesis. francis-press.comsci-hub.semasterorganicchemistry.com This reaction involves the O-alkylation of a phenol (B47542) with an alkyl halide. francis-press.commasterorganicchemistry.com In this specific synthesis, the phenolic hydroxyl group of 4-hydroxybenzoic acid is reacted with an allyl halide, such as allyl bromide, in the presence of a base. rsc.org

A typical procedure involves dissolving 4-hydroxybenzoic acid in a suitable solvent like dimethylformamide (DMF) and adding a base to form the phenoxide ion. rsc.org Anhydrous potassium carbonate (K₂CO₃) is a commonly used base for this purpose. rsc.org The subsequent addition of allyl bromide initiates the nucleophilic substitution reaction, where the phenoxide attacks the allyl bromide, displacing the bromide ion and forming the ether linkage. The reaction is often heated to facilitate completion. rsc.org

Alternatively, the synthesis can begin with an ester of 4-hydroxybenzoic acid, such as ethyl 4-hydroxybenzoate. The ester is first subjected to allylation via the Williamson ether synthesis to produce ethyl 4-allyloxybenzoate. prepchem.com This intermediate is then hydrolyzed, typically using an aqueous solution of a strong base like potassium hydroxide (B78521) (KOH), followed by acidification with a strong acid like hydrochloric acid (HCl) to yield this compound as a solid precipitate. prepchem.com

Another approach involves the oxidation of 4-(Allyloxy)benzaldehyde. The aldehyde group is oxidized to a carboxylic acid using oxidizing agents like Jones' reagent in acetone. prepchem.com

Table 1: Comparison of Synthetic Routes to this compound

| Starting Material | Key Reagents | General Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzoic acid | Allyl bromide, K₂CO₃ | DMF, 60°C | Direct, one-pot synthesis | rsc.org |

| Ethyl 4-hydroxybenzoate | 1. Allyl halide, Base 2. KOH, HCl | 1. Ether synthesis conditions 2. Hydrolysis and acidification | Utilizes readily available starting esters | prepchem.com |

| 4-(Allyloxy)benzaldehyde | Jones' reagent | Acetone | Useful if the aldehyde is a more accessible precursor | prepchem.com |

Derivatization Strategies for Functional Monomers

This compound serves as a crucial intermediate for synthesizing a variety of functional monomers. These derivatization strategies primarily target the carboxylic acid group and the terminal allyl group to introduce new functionalities and polymerizable moieties.

Esterification Reactions

Esterification of the carboxylic acid group of this compound is a widely used strategy to create monomers, particularly for liquid crystals and polymers. researchgate.netrsc.orgnih.gov The Steglich esterification is a common method, employing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylaminopyridine) (DMAP). rsc.orgmdpi.com

In a typical Steglich esterification, this compound is reacted with an alcohol or phenol in a solvent like tetrahydrofuran (B95107) (THF) or dichloromethane. rsc.orgmdpi.com For instance, reaction with 4-nitrophenol (B140041) in the presence of DCC and DMAP yields 4-nitrophenyl 4-(allyloxy)benzoate. rsc.org This method is versatile and has been used to synthesize a range of esters, including those with mesogenic (liquid-crystal-forming) units. rsc.orgmdpi.com

Table 2: Examples of Esterification Reactions of this compound

| Alcohol/Phenol Reactant | Coupling Agents | Solvent | Product | Reference |

|---|---|---|---|---|

| 4-Nitrophenol | DCC, DMAP | THF | 4-Nitrophenyl 4-(allyloxy)benzoate | rsc.org |

| 2-Methylbenzene-1,4-diol | DCC, DMAP | Not specified | 2-Methyl-1,4-phenylene bis(4-(allyloxy)benzoate) derivative | mdpi.com |

| 4-Methylcyclohexanol | DCC, DMAP | Dichloromethane | 4-Methylcyclohexyl 4-(allyloxy)benzoate | rsc.org |

| p-Cresol (p-methylphenol) | DCC, DMAP | Dichloromethane | p-Tolyl 4-(allyloxy)benzoate | rsc.org |

Amidation Reactions

Similar to esterification, amidation reactions convert the carboxylic acid group into an amide linkage, introducing different chemical properties and potential for hydrogen bonding. evitachem.comrsc.org These reactions typically involve activating the carboxylic acid, for example by converting it to an acyl chloride, followed by reaction with an amine. rsc.org

For instance, this compound can be treated with thionyl chloride to form 4-(allyloxy)benzoyl chloride. rsc.org This reactive intermediate can then be coupled with various amines to form the corresponding N-substituted benzamides. An example is the synthesis of 4-(allyloxy)-N-butylbenzamide from the reaction of an activated this compound derivative with butylamine. evitachem.com These amidation reactions are fundamental in creating diverse molecular architectures. google.com

Introduction of Polymerizable Moieties

The allyl group on this compound and its derivatives is a key feature, serving as a handle for introducing other polymerizable functionalities or for direct polymerization. researchgate.net

One of the most important reactions involving the allyl group is hydrosilylation . nih.govresearchgate.net This is a platinum-catalyzed addition reaction where a silicon-hydride bond adds across the carbon-carbon double bond of the allyl group. rsc.orgscience.gov For example, derivatives of this compound can be reacted with polysiloxanes containing Si-H groups, such as poly(methylhydrogeno)siloxane, using a catalyst like Karstedt's catalyst. rsc.orgrsc.org This "click" reaction efficiently grafts the benzoic acid-containing side chains onto a polysiloxane backbone, forming side-chain liquid crystal polymers (SCLCPs). rsc.org

The allyl group itself can participate in thiol-ene click reactions . This involves the radical-catalyzed addition of a thiol to the alkene of the allyl group. This method is used to create polymers by reacting diallyl monomers with dithiol compounds. rsc.org

Furthermore, the allyl group can be chemically modified. For example, it can undergo addition reactions with bromine or be converted into an epoxy group using a peroxy acid like 3-chloroperoxybenzoic acid. researchgate.net These transformations create new reactive sites on the molecule for further polymerization or functionalization.

Table 3: Polymerization Strategies Utilizing the Allyl Group

| Reaction Type | Key Reagents | Resulting Structure/Functionality | Reference |

|---|---|---|---|

| Hydrosilylation | Hydrosiloxanes (e.g., PMMS), Platinum catalyst | Grafting onto polysiloxane backbones to form SCLCPs | rsc.orgrsc.org |

| Thiol-ene Click Reaction | Dithiols, Radical initiator (e.g., AIBN) | Formation of polymers by linking monomers | rsc.org |

| Epoxidation | m-Chloroperoxybenzoic acid (mCPBA) | Conversion of allyl group to an epoxy ring for further reaction | researchgate.net |

| Atom Transfer Radical Polymerization (ATRP) | Styrene or Methyl Methacrylate, CuBr/PMDETA | Synthesis of macromonomers with terminal allyl groups | researchgate.net |

Advanced Materials Applications of 4 Allyloxy Benzoic Acid Derivatives

Polymer Science and Engineering

Derivatives of 4-(Allyloxy)benzoic acid serve as critical building blocks in creating polymers with tailored properties, including high thermal stability, enhanced mechanical strength, and liquid crystalline behavior. The reactive allyl group provides a site for various polymerization and crosslinking reactions, enabling the integration of the benzoic acid-based moiety into diverse polymer backbones.

Thermosetting Resins

Thermosetting resins are polymers that are irreversibly cured to form a rigid, crosslinked network structure. The incorporation of monomers derived from this compound can significantly enhance the performance characteristics of these materials.

Bismaleimide (B1667444) (BMI) resins are known for their high thermal stability and performance, but they often suffer from brittleness. To address this, derivatives of this compound have been explored as reactive modifiers. In one study, a novel allyl compound with a liquid crystalline structure, 4,4'-bis(4-allyloxy benzoic acid) phenyl ester (BAOBE), was synthesized from this compound. This compound was then blended with N,N'-4,4'-bismaleimidodiphenylmethylene (BDM) and another reactive diluent, O,O'-diallyl bisphenol A (DABPA), to prepare a series of modified BMI resins.

The introduction of the BAOBE modifier, which contains the 4-(allyloxy)benzoate structure, was found to significantly enhance the mechanical properties of the cured BMI resins. Current time information in Bangalore, IN.mdpi.com Compared to a resin modified only with DABPA, the inclusion of BAOBE led to a notable increase in both flexural and impact strength. Current time information in Bangalore, IN. This improvement is attributed to the unique combination of the rigid liquid crystalline structure and the crosslinking capability of the allyl groups provided by BAOBE. The flexural strength of the modified resin reached up to 156.2 MPa, and the impact strength increased by as much as 90.2%. Current time information in Bangalore, IN.

Table 1: Mechanical and Thermal Properties of BAOBE-Modified Bismaleimide (BMI) Resin

| Property | Value | Unit |

|---|---|---|

| Maximum Flexural Strength | 156.2 | MPa |

| Maximum Impact Strength | 15.6 | kJ/m² |

| Temperature for 5% Weight Loss (TGA) | > 438 | °C |

| Glass Transition Temperature (Tg) | > 280 | °C |

Data sourced from a study on BMI resins modified with 4,4'-bis(4-allyloxy benzoic acid) phenyl ester (BAOBE). Current time information in Bangalore, IN.

Phenolic resins are a class of thermosets known for their heat resistance and use as binders and composites. google.com They are typically formed by the reaction of phenols with formaldehyde. nih.gov While allyl groups are known to be incorporated into various polymer systems to enhance properties, a review of the available scientific literature from the conducted searches does not show specific, documented examples of this compound or its direct derivatives being used in the formulation of phenolic resin systems.

The curing behavior of resins derived from this compound is crucial for determining the final properties of the material. The presence of the terminal allyl groups on these derivatives introduces additional reaction pathways during curing, typically involving thermal or radical-initiated polymerization. These reactions lead to a more complex and robust crosslinked network.

In the case of the BAOBE-modified BMI resins, the curing process results in materials with excellent thermal stability. Current time information in Bangalore, IN. Thermogravimetric analysis (TGA) showed that the temperatures for 5% weight loss in the modified resins were above 438°C, indicating a high thermal decomposition threshold. Current time information in Bangalore, IN.mdpi.com Furthermore, dynamic mechanical analysis (DMA) revealed that the glass transition temperatures (Tg) of the cured resins were above 280°C. Current time information in Bangalore, IN.mdpi.com The high Tg values suggest the formation of a densely crosslinked network, a direct result of the co-curing of the maleimide (B117702) groups from the BDM and the allyl groups from both BAOBE and DABPA. Current time information in Bangalore, IN. The study of curing kinetics through methods like Differential Scanning Calorimetry (DSC) is essential for understanding reaction rates and optimizing cure cycles for such complex thermoset systems. nih.govresearchgate.net

Phenolic Resin Systems

Liquid Crystalline Polymers (LCPs)

Liquid Crystalline Polymers (LCPs) are materials that exhibit properties between those of a conventional liquid and a solid crystal. This compound is a valuable building block for creating mesogenic (liquid crystal-forming) units that can be incorporated into polymer chains.

In main-chain LCPs, the mesogenic units are part of the polymer backbone itself. Derivatives of this compound can be used to synthesize monomers for this purpose. For instance, 4-(3-(allyloxy)propoxy)benzoic acid, a derivative of this compound, has been used to synthesize the diallyl monomer 2-methyl-1,4-phenylene bis(4-(3-(allyloxy)propoxy)benzoate). mdpi.com This monomer was subsequently polymerized with a dithiol via a thiol-ene click reaction to create a main-chain liquid crystalline elastomer. mdpi.com This approach allows for the formation of LCEs with strong actuation properties, where the polymerization can be initiated by UV light. mdpi.com

In another synthetic approach, 4-allyloxybenzoyl chloride, which is directly synthesized from this compound, was reacted to form a more complex monomer, 4-ethylbenzoic acid-4-allyloxybenzoic acid hydroquinone (B1673460) diester. mdpi.comresearchgate.net While this specific monomer was then grafted onto a polysiloxane to create a side-chain LCP, its structure containing ester linkages is characteristic of units used in the polycondensation reactions that form main-chain thermotropic liquid crystalline polyesters. mdpi.com The synthesis of such monomers highlights the utility of this compound as a foundational component for main-chain LCPs that exhibit liquid crystalline phases over a broad range of temperatures.

Side-Chain Liquid Crystalline Structures

Derivatives of this compound are valuable precursors for the synthesis of side-chain liquid crystalline polymers (SCLCPs). In these polymers, the rigid mesogenic units, derived from this compound, are attached as side chains to a flexible polymer backbone, such as polysiloxane or polymethylsiloxane. This molecular architecture combines the properties of liquid crystals with the processability of polymers.

The synthesis of these SCLCPs often involves a hydrosilylation reaction. For instance, polymethylhydrosiloxane (B1170920) (PMHS) can be used as the backbone, and a derivative of this compound, such as 4-cyanophenyl 4-(allyloxy)benzoate, acts as the mesogenic side chain. lookchem.com The allyl group of the benzoate (B1203000) derivative reacts with the Si-H groups of the PMHS backbone in the presence of a catalyst, like a chloroplatinic acid, to form the side-chain polymer. researchgate.netnih.gov Another approach involves the synthesis of monomers like 4-methoxyphenyl (B3050149) 4-(allyloxy)benzoate, which are then polymerized. rsc.org

The resulting polymers exhibit thermotropic liquid crystalline properties, meaning they enter a liquid crystal phase as the temperature is varied. researchgate.net The specific type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable are influenced by the structure of the mesogenic unit and the length of the spacer connecting it to the polymer backbone. researchgate.netnycu.edu.tw For example, polysiloxanes with 4-propoxybenzoic acid side groups have been shown to form a nematic phase due to hydrogen bonding. tandfonline.com By altering the terminal group on the achiral side chains, such as replacing a methoxy (B1213986) group with a cyano group, the self-assembly behaviors and liquid crystal properties can be significantly modified. lookchem.com This molecular engineering allows for the fine-tuning of the self-assembled architectures and phase transitions of the resulting SCLCPs. rsc.org

The table below summarizes the types of liquid crystalline phases observed in some SCLCPs derived from this compound.

| Polymer Backbone | Mesogenic Side-Chain | Observed Liquid Crystal Phase(s) | Reference(s) |

| Polymethylhydrosiloxane | Azobenzene-containing benzoate | Nematic | researchgate.net |

| Polymethylmethacryl-siloxane (PMMS) | Cholesteryl and 4-cyanophenyl 4-(allyloxy)benzoate | Smectic A (SmA) | lookchem.com |

| Polymethylmethacryl-siloxane (PMMS) | 4-methylcyclohexyl 4-(allyloxy)benzoate | Smectic and Nematic | rsc.org |

| Polysiloxane | Halogenated chiral ester with oligooxyethylene spacers | Smectic | nycu.edu.tw |

Fabrication of Liquid Crystal Films

The unique properties of SCLCPs derived from this compound make them suitable for the fabrication of liquid crystal films. These films can be designed to respond to external stimuli, such as temperature or light, making them useful for applications in optical and electro-optical devices. google.com

A common method for fabricating these films involves the photopolymerization of a liquid crystalline monomer mixture. researchgate.net For instance, a photopolymerizable monomer like 4-(6-acryloyloxyhexyloxy)benzoic acid can be mixed with a chiral pyridine (B92270) derivative to form a hydrogen-bonded self-assembled complex. researchgate.net This mixture, in its liquid crystalline state, can be aligned and then exposed to UV radiation to initiate polymerization, locking in the liquid crystalline structure and forming a stable film. researchgate.net The resulting polymer-stabilized cholesteric liquid crystal (PSCLC) films can exhibit selective reflection of light, with the reflected color being tunable by temperature. researchgate.net

Another approach involves the use of reactive mesogens, which are liquid crystalline molecules containing polymerizable groups. Reactive mesogens based on oligo(dimethylsiloxane) (ODMS) and a mesogenic core derived from 4-(allyloxy)phenol (B186331) have been synthesized. rsc.org These materials can be spin-coated onto a substrate to form a thin film. The low surface energy of the ODMS component can drive the alignment of the smectic layers parallel to the film surface. rsc.org Subsequent photopolymerization freezes this aligned nanostructure, creating a stable, ordered polymer film. rsc.org Such films have potential applications in smart coatings and nanolithography. rsc.org

The table below outlines key aspects of liquid crystal film fabrication using this compound derivatives.

| Monomer/Precursor | Fabrication Technique | Key Feature of Film | Potential Application(s) | Reference(s) |

| 4-(6-acryloyloxyhexyloxy)benzoic acid and chiral pyridine derivative | Photopolymerization of hydrogen-bonded complex | Thermally switchable reflective color | Optical sensors, photonic paper, displays | researchgate.net |

| Oligo(dimethylsiloxane)-based reactive monoacrylate | Spin-coating and photopolymerization | Aligned smectic nanostructure | Smart coatings, nanolithography | rsc.org |

| Azobenzene-containing bent-shaped monomers | Photopolymerization | Intercalated smectic A phase | Not specified | researchgate.net |

| This compound and 2,5-dihydroxytoluene | Not specified | Not specified | Not specified | soton.ac.uk |

Hybrid Organic-Inorganic Materials

Sol-Gel Processed Hybrids

The sol-gel process is a versatile method for creating hybrid organic-inorganic materials that combine the properties of both components. mdpi.com In this process, precursors, typically metal alkoxides, undergo hydrolysis and condensation reactions to form a "sol" (a colloidal suspension), which then evolves into a "gel" (a continuous network). mdpi.comnih.gov By incorporating organic molecules like derivatives of this compound, it is possible to create hybrid materials with tailored properties.

For instance, polyimide/silica (B1680970) hybrid nanocomposites can be prepared via a sol-gel process. researchgate.net In this approach, a soluble polyimide is synthesized, and then a silica network is formed in situ from a precursor like tetraethoxysilane (TEOS). To enhance the compatibility between the organic polyimide and the inorganic silica, a coupling agent such as 3-glycidyloxypropyl trimethoxysilane (B1233946) (GPTMOS) can be used. researchgate.net The coupling agent can form covalent bonds with the polyimide, leading to a more integrated hybrid structure. researchgate.net

Derivatives of this compound can be incorporated into these hybrid materials to impart specific functionalities. The allyl group can participate in polymerization reactions, while the benzoic acid moiety can interact with the inorganic network. Organic/inorganic hybrid coatings have been developed using dual-cure processes, where a sol-gel reaction occurs alongside another crosslinking reaction, such as a Michael addition. mdpi.com These hybrid materials often exhibit improved thermal stability and mechanical properties compared to the individual components. researchgate.netacs.org The synthesis of organic-inorganic hybrid compounds, such as those based on octameric silsesquioxanes, can lead to materials with liquid crystalline properties. researchgate.net

The table below details examples of sol-gel processed hybrids.

| Organic Component | Inorganic Precursor | Coupling Agent/Modifier | Resulting Hybrid Material | Key Property Improvement | Reference(s) |

| Polyimide | Tetraethoxysilane (TEOS) | 3-glycidyloxypropyl trimethoxysilane (GPTMOS) | Polyimide/Silica Nanocomposite | Improved thermal and mechanical properties | researchgate.net |

| Acrylate/Acetoacetate formulation | Not specified | 4-(hexahydro-pyrrolo[1,2-α]pyrimidin-1-ylmethyl)-benzoic acid methyl ester (as photocatalyst) | Hybrid O/I Coating | Enhanced scratch resistance | mdpi.com |

| Not specified | Not specified | Phenyl phosphonic acid | Phosphorus-containing hybrid | High thermal stability | mdpi.com |

| 4'-(undec-10-enyloxy)biphenyl-4-yl mono-, di-, or trialkoxybenzoate | Octakis(dimethylsiloxy)silsesquioxane | Platinum catalyst | Octameric silsesquioxane-based hybrid | Liquid crystallinity | researchgate.net |

Performance Characteristics of Derived Polymeric Systems

Mechanical Performance of Thermosets and LCPs

The incorporation of this compound derivatives into polymeric systems can significantly influence their mechanical properties. In thermosetting resins, such as those based on bismaleimide (BMI), the addition of a liquid crystalline compound derived from this compound can lead to notable improvements in toughness. For example, modifying a BMI resin with 4,4'-bis(4-allyloxy benzoic acid) phenyl ester (BAOBE) has been shown to enhance both the flexural and impact properties of the cured resin. researchgate.net This improvement is attributed to the unique molecular structure of the liquid crystalline additive, which can influence the morphology and crosslinking of the thermoset network.

In the case of side-chain liquid crystalline polymers (SCLCPs), the mechanical properties are inherently linked to their polymeric nature, which provides the processability and mechanical integrity that are often lacking in small-molecule liquid crystals. mdpi.com The combination of a flexible polymer backbone, like polysiloxane, with rigid mesogenic side chains derived from this compound results in materials that exhibit both liquid crystalline order and good mechanical performance. mdpi.com

Hybrid organic-inorganic materials, such as polyimide/silica nanocomposites, also demonstrate enhanced mechanical properties. The in-situ formation of a silica network within a polyimide matrix via the sol-gel process can lead to a significant improvement in the tensile strength of the material. researchgate.net The use of coupling agents to create covalent bonds between the organic and inorganic phases is crucial for achieving these enhancements. researchgate.net

The table below presents data on the mechanical performance of various polymeric systems derived from this compound.

| Polymer System | Additive/Modification | Mechanical Property Measured | Result | Reference(s) |

| Bismaleimide (BMI) resin | 4,4'-bis(4-allyloxy benzoic acid) phenyl ester (BAOBE) | Flexural and Impact Properties | Significant improvement | researchgate.net |

| Polyimide/Silica Hybrid | In-situ sol-gel of silica with GPTMOS coupling agent | Tensile Strength | 141 MPa | researchgate.net |

| Epoxy Thermoset | Twin mesogen-based bifunctional epoxy system | Not specified | Superior mechanical properties | researchgate.net |

| Resorcinol-based Polyarylates | Terephthalic acid, 4,4'-dihydroxybiphenyl (B160632) diacetate | Tenacity, Elongation, Tensile Modulus | High tenacity and modulus after heat treatment | epdf.pub |

Thermal Stability and Thermal Degradation Kinetics

Polymers derived from this compound often exhibit enhanced thermal stability, which is a critical characteristic for their application in advanced materials. The rigid aromatic structures inherent in benzoic acid derivatives contribute to this stability.

Thermogravimetric analysis (TGA) is commonly used to evaluate the thermal stability of these polymers. For SCLCPs synthesized from azobenzene-containing monomers with a 4-(allyloxy)benzoate group, the temperature at which 5% weight loss occurs (Td5%) has been reported to be higher than 305°C, indicating high thermal stability. researchgate.net Similarly, modified bismaleimide (BMI) resins containing 4,4'-bis(4-allyloxy benzoic acid) phenyl ester (BAOBE) have shown Td5% values above 438°C. researchgate.net The glass transition temperature (Tg) of these modified BMI resins can also be significantly high, exceeding 280°C. researchgate.net

The introduction of inorganic components, as in polyimide/silica hybrids, further improves thermal stability. researchgate.net The degradation of these materials often follows first-order kinetics, and kinetic parameters like the activation energy (Ea) for degradation can be determined using methods such as the Flynn-Wall-Ozawa or Kissinger models. researchgate.netresearchgate.netnih.gov For example, modified novolac resins have displayed high decomposition activation energies, exceeding 237 kJ/mol. researchgate.net The thermal degradation of anthocyanins, which can break down into benzoic acid derivatives, has been modeled using first-order kinetics to determine their stability and half-life at different temperatures. nih.gov

The table below summarizes the thermal stability data for various polymeric systems incorporating this compound derivatives.

| Polymer System | Additive/Modification | Td5% (°C) | Tg (°C) | Key Finding(s) | Reference(s) |

| Azobenzene Side-Chain LCP | Polymethylhydrosiloxane backbone | > 305 | Not specified | High thermal stability | researchgate.net |

| Bismaleimide (BMI) Resin | 4,4'-bis(4-allyloxy benzoic acid) phenyl ester (BAOBE) | > 438 | > 280 | Excellent thermal stability | researchgate.net |

| Allyl-endcapped Triphenylmethane | 4-(2-propenyloxy) benzoic acid (PBA) | 315 | Not specified | Thermally stable due to aromatic structure | researchgate.net |

| Chiral Nematic LCP | Polymethylhydrosiloxane backbone | 318.2 | 5.8 | Significant thermal stability | tandfonline.com |

Glass Transition Temperature Analysis of Cured Resins

Detailed research into liquid crystalline epoxy (LCE) resins synthesized from this compound has provided valuable insights into their thermal properties upon curing. One study focused on a liquid crystalline epoxy, designated LCE1, which was derived from this compound and featured biphenyl (B1667301) ether and aromatic ester mesogenic units. sci-hub.se This resin was cured with 4,4′-diaminodiphenyl sulfone (DDS), a common high-performance curing agent.

The thermal characteristics of the pure LCE1/DDS system and its blends with a conventional diglycidyl ether of bisphenol A (DGEBA) epoxy resin were systematically investigated. The glass transition temperature was determined from the peak of the tan δ curve in DMA measurements, which provides a measure of the material's ability to dissipate energy and is a sensitive indicator of the glass transition. sci-hub.se

The research findings are summarized in the interactive data table below, illustrating the relationship between the composition of the epoxy blend and the resulting glass transition temperature of the cured resin. sci-hub.se

Interactive Data Table: Glass Transition Temperatures of Cured LCE1/DGEBA Blends

| LCE1 Content (wt%) | DGEBA Content (wt%) | Curing Agent | Glass Transition Temperature (Tg) (°C) |

| 100 | 0 | DDS | 168.0 |

| 75 | 25 | DDS | 161.7 |

| 50 | 50 | DDS | 155.4 |

| 25 | 75 | DDS | 149.2 |

| 0 | 100 | DDS | 145.3 |

In other research, polysiloxane-based side-chain liquid crystal polymers (SCLCPs) have been synthesized using monomers derived from this compound, such as 4-cyanophenyl 4-(allyloxy)benzoate. rsc.orgscienceopen.com These polymers, which feature a highly flexible polysiloxane backbone, are noted for having very low glass transition temperatures. nih.gov The analysis of these materials often focuses on their liquid crystalline phase transitions, which occur at temperatures above the glass transition. rsc.org DSC analysis is used to identify these transitions, with the glass state being the starting point before the material enters its various mesophases. rsc.org

Analytical and Spectroscopic Characterization of 4 Allyloxy Benzoic Acid and Its Polymers

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure and functional groups present in 4-(Allyloxy)benzoic acid and its polymers.

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum provides clear evidence of its key structural features. The presence of the carboxylic acid group is confirmed by a broad absorption band corresponding to the O-H stretching vibration, typically observed in the range of 2560–3088 cm⁻¹ tandfonline.com. The carbonyl (C=O) stretching of the carboxylic acid gives rise to a strong, sharp peak around 1680 cm⁻¹ tandfonline.com.

The allyl group introduces several distinct peaks, including those for C=C stretching and the vibrations of the ether linkage. Aromatic C=C stretching vibrations are also visible at approximately 1605 and 1508 cm⁻¹ tandfonline.com. The C-O stretching of the ether bond is typically found around 1251 cm⁻¹ tandfonline.com. Upon polymerization, particularly through the allyl group, changes in the FTIR spectrum are expected, most notably the disappearance or significant reduction of peaks associated with the vinyl group's C=C bond and =C-H bonds. The technique is also used to confirm the structure of polymers that incorporate the 4-(allyloxy)benzoate moiety rsc.orgresearchgate.net.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| 2560–3088 | O-H stretch (Carboxylic acid) | tandfonline.com |

| 1680 | C=O stretch (Carboxylic acid) | tandfonline.com |

| 1692, 1677, 1666 | C=O and C=C related vibrations | rsc.org |

| 1605, 1508 | C=C stretch (Aromatic) | tandfonline.com |

| 1251 | C-O stretch (Aryl ether) | tandfonline.com |

| 1427, 1413 | O-H bend (Carboxylic acid) | rsc.org |

| 1249, 1173 | C-O stretch and other vibrations | rsc.org |

NMR spectroscopy is indispensable for the detailed structural elucidation of this compound, providing information on the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the aromatic, vinylic, and allylic protons. rsc.org The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the downfield region (around 7.0-8.0 ppm) due to their distinct electronic environments. rsc.org The protons of the allyl group are readily identifiable: the methine proton (-CH=) appears as a multiplet, while the terminal methylene (B1212753) protons (=CH₂) show as two separate signals (doublet of quartets or similar complex splitting) at a more upfield position. rsc.org The methylene protons adjacent to the ether oxygen (-O-CH₂-) are also clearly resolved. rsc.org

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data. It shows distinct signals for the carboxyl carbon, the aromatic carbons (with the carbon attached to the oxygen appearing most downfield among them), and the three carbons of the allyl group. rsc.org The chemical shifts provide unambiguous confirmation of the carbon skeleton. rsc.orgdocbrown.info

Upon polymerization via the allyl group, NMR spectroscopy is critical for verification. The characteristic signals of the vinylic protons (δ ~5.2-6.1 ppm) and carbons would disappear from the spectra of the resulting polymer, while new signals corresponding to the saturated polymer backbone would appear. rsc.org For instance, in polysiloxane polymers incorporating this moiety, the disappearance of the allyl vinyl peak at δ 6.11-6.20 ppm is a key indicator of successful polymerization. rsc.org

Table 2: ¹H NMR Chemical Shifts (δ) for this compound (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment | Source |

|---|---|---|---|---|---|

| 7.88 | d | 9.0 | 2H | Aromatic H (ortho to COOH) | rsc.org |

| 7.03 | d | 9.0 | 2H | Aromatic H (ortho to O-Allyl) | rsc.org |

| 6.00-6.09 | m | - | 1H | Vinylic H (-O-CH₂-CH =CH₂) | rsc.org |

| 5.40 | dq | 17.3, 1.7 | 1H | Vinylic H (trans, =CH₂) | rsc.org |

| 5.28 | dq | 10.6, 1.5 | 1H | Vinylic H (cis, =CH₂) | rsc.org |

Table 3: ¹³C NMR Chemical Shifts (δ) for this compound (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Assignment | Source |

|---|---|---|

| 166.9 | Carbonyl C (COOH) | rsc.org |

| 161.7 | Aromatic C (C-O-Allyl) | rsc.org |

| 133.2 | Vinylic C (-CH=) | rsc.org |

| 131.3 | Aromatic C (ortho to COOH) | rsc.org |

| 123.1 | Aromatic C (ipso to COOH) | rsc.org |

| 117.8 | Vinylic C (=CH₂) | rsc.org |

| 114.4 | Aromatic C (ortho to O-Allyl) | rsc.org |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound and its polymers, DSC is crucial for determining key thermal properties and investigating phase behavior, such as melting, crystallization, and glass transitions. tandfonline.comresearchgate.net The technique is particularly important for identifying the thermotropic liquid crystalline properties that these molecules and their polymers can exhibit. tandfonline.comrsc.org

In studies of hydrogen-bonded complexes involving this compound, DSC is used to identify the temperatures of phase transitions between crystalline, liquid crystalline (e.g., nematic, smectic), and isotropic liquid phases. tandfonline.com For polymers derived from monomers containing the 4-(allyloxy)benzoate unit, DSC thermograms can reveal broad liquid crystalline phases. For example, certain polysiloxane-based polymers have shown liquid crystal phases extending over wide temperature ranges, such as from -31°C up to 155°C, demonstrating their potential as liquid crystalline materials. rsc.org

Polarized Optical Microscopy (POM) is an essential technique for the direct observation and identification of anisotropic phases, such as liquid crystal mesophases. tandfonline.comresearchgate.net When a liquid crystalline material is viewed between crossed polarizers, it produces characteristic textures (birefringent patterns) that are unique to the specific type of mesophase (e.g., nematic, smectic, cholesteric). researchgate.netnih.gov

For hydrogen-bonded complexes of this compound and for its polymers, POM is used in conjunction with a hot stage to observe phase transitions as a function of temperature. tandfonline.comrsc.org Studies have shown that polymers incorporating the 4-(allyloxy)benzoate moiety can exhibit nematic thread or nematic droplet textures, confirming the presence of a nematic liquid crystal phase. rsc.orgresearchgate.net This technique provides visual confirmation of the phase transition temperatures determined by DSC and is invaluable for characterizing the self-assembling behavior of these materials. rsc.orgmdpi.com

Differential Scanning Calorimetry (DSC)

Chromatographic and Separation Techniques

Chromatographic methods are vital for the purification of this compound after its synthesis and for the analysis of reaction mixtures and final product purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of organic compounds like this compound. It is frequently used to monitor the progress of a synthesis reaction, allowing for the optimization of reaction conditions by tracking the consumption of reactants and the formation of the product.

Following synthesis, HPLC is the primary method for assessing the purity of the final product. A typical analysis involves injecting a solution of the compound onto a column (e.g., a reverse-phase C18 column) and eluting it with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and buffered water. sielc.comlongdom.org The compound is detected as it exits the column, producing a peak in the chromatogram. The area of this peak is proportional to the concentration of the compound, and the presence of other peaks indicates impurities. For preparative purposes, column chromatography, a related technique, is used to isolate the pure compound from unreacted starting materials and byproducts. rsc.org For instance, purification of this compound has been achieved using a silica (B1680970) column with a hexane-ethyl acetate (B1210297) mixture as the eluent. rsc.org

Capillary Electrochromatography (CEC) with Modified Stationary Phases

Capillary Electrochromatography (CEC) is a hybrid analytical technique that merges the high separation efficiency of capillary electrophoresis with the selectivity of high-performance liquid chromatography. The performance of CEC is critically dependent on the nature of the stationary phase, which generates the electroosmotic flow (EOF) and facilitates analyte separation. Modified stationary phases, created by chemically bonding specific functional molecules to a support material, are pivotal for tailoring selectivity, particularly for complex separations like those of chiral compounds. Derivatives of this compound have been utilized as effective chemical linkers and as core components of chiral selectors for modifying stationary phases in CEC.

Research has demonstrated the utility of this compound in the development of chiral stationary phases (CSPs) for the enantiomeric separation of amino acid esters. In one approach, a CSP was prepared by attaching the chiral selector R(+)-1-(α-naphthyl)ethylamine to a silica hydride surface. researchgate.net The this compound molecule served as the crucial linker in this arrangement. researchgate.net It was first coupled to the chiral selector, and the resulting conjugate was then immobilized onto the silica surface via a hydrosilation reaction. researchgate.net Despite achieving a relatively low surface coverage of 0.6 μmol/m², the resulting stationary phase demonstrated good resolution for the optical isomers of 3,5-dinitrobenzoyl amino acid esters. researchgate.net

In another strategy, derivatives of this compound are integral to the chiral selector itself, which is then used to modify monolithic stationary phases. Monoliths are porous, continuous structures that offer high permeability and efficiency. For instance, silica monoliths modified with trans-(1S,2S)-2-(N-4-allyloxy-3,5-dichlorobenzoyl)amino cyclohexanesulfonic acid have been tested for the enantioselective separation of various chiral bases. researchgate.net Optimization of this system showed that an intermediate surface coverage of the chiral selector, achieved through a single static immobilization cycle, provided the maximal EOF and the best enantioselectivity. researchgate.net

Similarly, polymer-based monoliths have been functionalized using a this compound derivative. A poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate) monolith was functionalized with (S)-N-(4-allyloxy-3,5-dichlorobenzoyl)-2-amino-3,3-dimethylbutanephosphonic acid to create an enantioselective strong cation exchanger. mdpi.com However, the inherent lipophilic character of this specific polymer monolith was found to be a drawback, leading to unsatisfactory enantioseparations. mdpi.com This finding highlights the importance of matching the properties of the chiral selector with the support material to achieve optimal performance. mdpi.com

The research findings on the use of this compound and its derivatives in modified stationary phases for CEC are summarized in the table below.

| Stationary Phase Type | This compound Derivative/Function | Application | Key Findings | Reference(s) |

| Silica Hydride Surface | Used as a linker to couple R(+)-1-(α-naphthyl)ethylamine. | Enantioseparation of 3,5-dinitrobenzoyl amino acid esters. | Achieved good resolution despite low surface coverage (0.6 μmol/m²). | researchgate.net |

| Silica Monolith | trans-(1S,2S)-2-(N-4-allyloxy-3,5-dichlorobenzoyl)amino cyclohexanesulfonic acid (Chiral Selector) | Enantioselective separation of chiral bases. | Optimal enantioselectivity and EOF were achieved with an intermediate selector coverage. | researchgate.net |

| Polymer Monolith (poly(GMA-co-EDMA)) | (S)-N-(4-allyloxy-3,5-dichlorobenzoyl)-2-amino-3,3-dimethylbutanephosphonic acid (Chiral Selector) | Enantioseparation via strong cation exchange. | Enantioseparations were not satisfactory due to the lipophilicity of the polymer backbone. | mdpi.com |

Biomolecular and Biochemical Interactions of 4 Allyloxy Benzoic Acid Derived Structures

Enzymatic Degradation of Amphiphilic Derivatives

Amphiphilic molecules, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments, can self-assemble in aqueous environments to form nanoscale structures like micelles. When these structures are designed to be biodegradable, they hold great promise for applications such as drug delivery. The enzymatic degradation of amphiphilic derivatives of 4-(Allyloxy)benzoic acid is a key area of research, focusing on how molecular architecture influences the rate and extent of breakdown by specific enzymes.

Researchers have synthesized and studied various amphiphilic hybrids using this compound as a foundational block. acs.orgresearchgate.net These hybrids often consist of a hydrophilic polymer, such as polyethylene (B3416737) glycol (PEG), and a hydrophobic block derived from a dendron functionalized with lipophilic end groups. acs.org A crucial design feature is the incorporation of ester linkages that are susceptible to cleavage by enzymes like esterases. acs.org

One study investigated the impact of the hydrophilic block's architecture on the degradation of PEG-dendron amphiphiles. acs.org Two types of structures were compared: one with a linear 10 kDa PEG chain and another with a V-shaped structure composed of two 5 kDa PEG chains, both attached to a hydrophobic dendron core. acs.org The hydrophobic dendron itself was designed with four esterase-responsive lipophilic end groups. acs.org The principle is that upon exposure to an enzyme like porcine liver esterase (PLE), the ester groups are cleaved, causing the hydrophobic end groups to be shed. This transformation increases the hydrophilicity of the amphiphile, leading to the disassembly of the micelles they form in water. acs.org

The enzymatic degradation of these structures was monitored by High-Performance Liquid Chromatography (HPLC) at concentrations below their critical micelle concentration (CMC), allowing for the study of individual polymer chains (unimers). acs.org It was observed that the molecular architecture of the hydrophilic block plays a significant role in tuning the enzymatic degradation process. acs.org

Further research has explored how the number and arrangement of lipophilic end-groups on the hydrophobic part of the amphiphile affect degradation rates. In one investigation, amphiphiles were synthesized using derivatives like 3,4,5-tris(allyloxy)benzoic acid. researchgate.net The study revealed that the rate of enzymatic degradation decreased significantly as the number of lipophilic end-groups on the dendron increased from three to six. researchgate.net This suggests that steric hindrance around the enzymatic cleavage sites can be a controlling factor in the degradation profile.

Table 1: Characteristics of Amphiphilic Hybrids Derived from this compound

| Hybrid Architecture | Hydrophilic Block | Hydrophobic Block | Key Feature | Enzymatic Response |

|---|---|---|---|---|

| Linear | One 10 kDa PEG chain | Dendron with 4 lipophilic end groups | Linear hydrophilic shell | Susceptible to enzymatic degradation by PLE acs.org |

| V-Shaped | Two 5 kDa PEG chains | Dendron with 4 lipophilic end groups | V-shaped hydrophilic shell | Architectural changes affect disassembly rate acs.org |

| Multi-armed | mPEG5k | Dendron with 3 to 6 end-groups | Varied number of lipophilic groups | Degradation rate slows with more end-groups researchgate.net |

Design of Bio-Responsive Systems Utilizing Derivatives

The development of bio-responsive systems—materials that change their properties in response to specific biological signals—is a frontier in materials science and medicine. Derivatives of this compound are valuable in this context because the allyl group is amenable to a range of "click chemistry" reactions, such as thiol-ene and azide-alkyne cycloadditions. acs.orgnih.govacs.org These reactions are highly efficient and specific, allowing for the precise construction of complex polymers with desired functionalities. nih.govacs.org

The enzymatic degradability of the amphiphiles discussed previously is a prime example of a bio-responsive system. The self-assembled micelles are stable in a normal physiological environment but are designed to disassemble and release their cargo (e.g., a drug) in the presence of specific enzymes, such as esterases, which may be overexpressed in diseased tissues. acs.org The ability to tune the degradation rate by altering the molecular architecture provides a sophisticated level of control over this response. acs.orgresearchgate.net

Beyond enzymatic triggers, the principles of modular design using this compound derivatives can be extended to other stimuli. The reactive allyl group allows for the incorporation of other responsive moieties. For example, photo-responsive groups could be attached to create materials that change their structure or release a payload upon exposure to light of a specific wavelength. rsc.org

The synthesis of these advanced materials often involves multi-step processes. For instance, this compound can be activated and then coupled to other molecules. One common method is to convert the benzoic acid to an activated 4-nitrophenyl ester, which can then readily react with amine groups on polymers like PEG. researchgate.netrsc.org The allyl groups on the resulting structure can then be further modified. The thiol-ene reaction, for example, is a robust method to attach thiol-containing molecules, including those with biological activity or further responsive capabilities, to the polymer scaffold. acs.orgresearchgate.net

The overarching goal in designing these bio-responsive systems is to create materials that can sense and interact with their biological environment in a predictable and controllable manner. This can lead to more effective drug delivery systems that target specific sites, advanced materials for tissue engineering that respond to cellular cues, and novel platforms for biosensing. acs.orgnih.gov The chemical versatility of this compound and its derivatives makes it a key building block in the realization of these next-generation biomaterials. researchgate.netresearchgate.net

Q & A

Q. Q: What is the standard synthetic route for preparing 4-(Allyloxy)benzoic acid, and how can purity be optimized?

A: The compound is synthesized via nucleophilic substitution using 4-hydroxybenzoic acid, allyl bromide, and NaOH in a 1:1 H₂O/ethanol solution under reflux. Purification involves silica gel column chromatography with a hexanes/ethyl acetate (3:1) solvent system. Yield optimization requires controlled stoichiometry (excess allyl bromide) and reaction time (overnight reflux). Purity (>99%) is confirmed via HPLC or NMR .

Advanced Synthesis: Reaction Mechanism and Byproduct Analysis

Q. Q: How can competing side reactions (e.g., over-alkylation) be mitigated during synthesis?

A: Over-alkylation is minimized by maintaining a molar excess of allyl bromide (4:1 relative to 4-hydroxybenzoic acid) and using a polar aprotic solvent (e.g., DMF) to enhance nucleophilicity. Byproducts like di-allylated derivatives are separable via gradient elution in column chromatography. Reaction monitoring via TLC (Rf = 0.3 in 3:1 hexanes/EtOAc) ensures intermediate control .

Basic Structural Characterization

Q. Q: Which analytical techniques are critical for confirming the structure of this compound?

A: Key techniques include:

- ¹H/¹³C NMR : To verify allyloxy group integration (δ 4.6–5.3 ppm for allylic protons) and aromatic protons (δ 7.8–8.2 ppm).

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and ester C=O (~1700 cm⁻¹).

- X-ray crystallography (for crystalline derivatives): Resolves bond lengths/angles, as demonstrated for related azobenzene analogs .

Advanced Structural Analysis: Crystallography and Conformational Studies

Q. Q: How does X-ray crystallography inform the conformational stability of this compound derivatives?

A: Crystal structure data (e.g., monoclinic space group P2₁/c with Z = 4) reveal planar aromatic rings and dihedral angles between the allyloxy and benzoic acid groups. Hydrogen bonding between carboxylic acid moieties (O···H distance ~1.8 Å) stabilizes the lattice. Discrepancies in predicted vs. observed bond angles may indicate steric strain, guiding derivatization strategies .

Basic Applications in Materials Science

Q. Q: What are the emerging applications of this compound in materials research?

A: The compound serves as a precursor for liquid crystal materials, particularly azobenzene derivatives (e.g., (E)-4-{2-[4-(allyloxy)phenyl]diazenyl}benzoic acid). Its photo-responsive properties enable applications in optical switches and data storage. The allyloxy group enhances solubility in polymer matrices .

Advanced Experimental Design: Biological Activity Screening

Q. Q: How can researchers design assays to evaluate the biological activity of this compound derivatives?

A:

Enzyme Inhibition : Use tyrosinase inhibition assays with L-DOPA as substrate, monitoring absorbance at 475 nm. Competitive inhibition kinetics (Ki determination) require varying catechol concentrations .

Antimicrobial Activity : Broth microdilution (MIC assays) in Staphylococcus aureus or E. coli, with resazurin as a viability indicator.

Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values against controls.

Handling and Safety in Laboratory Settings

Q. Q: What safety protocols are recommended for handling this compound?

A:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (dust/aerosols).

- Storage : Inert atmosphere (N₂), away from oxidizers.

- Waste Disposal : Neutralize with NaHCO₃ before aqueous disposal. Toxicity data gaps necessitate caution (e.g., assume acute toxicity) .

Advanced Data Contradiction: Resolving Inconsistent Biological Results

Q. Q: How should researchers address contradictions in reported biological efficacy (e.g., variable IC₅₀ values)?

A:

Standardize Assay Conditions : Control pH (e.g., 7.4 for physiological relevance), temperature (37°C), and solvent (DMSO ≤0.1%).

Validate Purity : NMR/HPLC to confirm absence of byproducts (e.g., unreacted 4-hydroxybenzoic acid).

Replicate with Orthogonal Methods : Compare MTT assay results with ATP-based luminescence assays.

Methodological Optimization: Scaling Synthesis for Reproducibility

Q. Q: What steps ensure reproducibility when scaling up this compound synthesis?

A:

- Reaction Scaling : Maintain solvent volume-to-substrate ratio (20 mL/g).

- Temperature Control : Use jacketed reactors for consistent reflux.

- Purification : Automated flash chromatography with inline UV detection ensures consistent elution profiles.

- Documentation : Detailed SOPs for reaction quenching (e.g., slow acidification to pH 2–3) .

Computational Modeling: Predicting Reactivity and Solubility

Q. Q: How can DFT calculations guide the design of this compound derivatives?

A:

- Reactivity : Calculate Fukui indices to predict electrophilic/nucleophilic sites.

- Solubility : Use COSMO-RS to simulate solvent interactions (logP ~2.1 indicates moderate hydrophobicity).

- Toxicity : QSAR models (e.g., TOPKAT) estimate LD₅₀ and prioritize low-risk analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.